molecular formula C8H14O B560763 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) CAS No. 104728-06-5

4-Hepten-2-one, 6-methyl-, (Z)- (9CI)

Cat. No.: B560763
CAS No.: 104728-06-5
M. Wt: 126.20 g/mol
InChI Key: UURQIFMXMISCGV-PLNGDYQASA-N
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Description

4-Hepten-2-one, 6-methyl-, (Z)- (9CI) is an organic compound with the molecular formula C8H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. The compound is also known as (Z)-6-methylhept-4-en-2-one. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hepten-2-one, 6-methyl-, (Z)- (9CI) can be synthesized through several methods. One common method involves the aldol condensation of 6-methyl-5-heptenal with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) may involve the catalytic hydrogenation of 6-methyl-5-heptenal followed by oxidation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hepten-2-one, 6-methyl-, (Z)- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: 6-methylheptanoic acid.

    Reduction: 6-methylhept-4-en-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hepten-2-one, 6-methyl-, (Z)- (9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hepten-2-one, 6-methyl-, (E)- (9CI): The (E)-isomer of the compound, differing in the configuration around the double bond.

    6-Methylhept-5-en-2-one: A similar compound with a different position of the double bond.

    6-Methylheptan-2-one: A saturated analog of the compound without the double bond.

Uniqueness

4-Hepten-2-one, 6-methyl-, (Z)- (9CI) is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer and other similar compounds.

Properties

CAS No.

104728-06-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(Z)-6-methylhept-4-en-2-one

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4-

InChI Key

UURQIFMXMISCGV-PLNGDYQASA-N

SMILES

CC(C)C=CCC(=O)C

Isomeric SMILES

CC(C)/C=C\CC(=O)C

Canonical SMILES

CC(C)C=CCC(=O)C

Synonyms

4-Hepten-2-one, 6-methyl-, (Z)- (9CI)

Origin of Product

United States

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